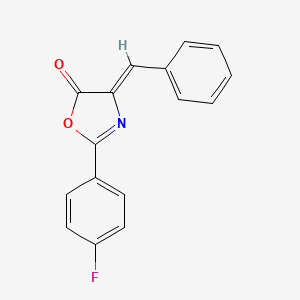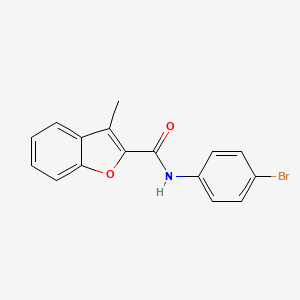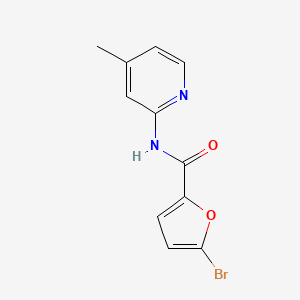![molecular formula C16H16N4S B5705629 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole, also known as MMBMT, is a tetrazole derivative that has gained attention in recent years due to its potential use in scientific research. MMBMT is a complex organic compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer. Furthermore, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-κB. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have antitumor properties, which can inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has some limitations for laboratory experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be difficult to purify, which can affect the accuracy of experimental results.
Direcciones Futuras
For the study of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative diseases and cancer, and optimization of its synthesis and purification methods.
Métodos De Síntesis
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole can be synthesized through various methods, including the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent reduction with hydrogen gas. Another method involves the reaction of 4-methylbenzylamine with 4-(methylthio)phenyl isocyanate, followed by the reaction with sodium azide and subsequent cyclization with copper(I) bromide. These methods have been optimized to produce high yields of 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole.
Aplicaciones Científicas De Investigación
2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been used in various scientific research studies due to its potential as a bioactive compound. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole has been shown to have potential as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-3-5-13(6-4-12)11-20-18-16(17-19-20)14-7-9-15(21-2)10-8-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWRKDLECIFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]-5-(4-methylsulfanylphenyl)tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)



![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)
